3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide 3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1021226-79-8
VCID: VC8433577
InChI: InChI=1S/C26H34FN7O/c27-21-7-9-22(10-8-21)32-14-16-33(17-15-32)25-23-18-31-34(26(23)30-19-29-25)13-12-28-24(35)11-6-20-4-2-1-3-5-20/h7-10,18-20H,1-6,11-17H2,(H,28,35)
SMILES: C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F
Molecular Formula: C26H34FN7O
Molecular Weight: 479.6 g/mol

3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

CAS No.: 1021226-79-8

Cat. No.: VC8433577

Molecular Formula: C26H34FN7O

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide - 1021226-79-8

Specification

CAS No. 1021226-79-8
Molecular Formula C26H34FN7O
Molecular Weight 479.6 g/mol
IUPAC Name 3-cyclohexyl-N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Standard InChI InChI=1S/C26H34FN7O/c27-21-7-9-22(10-8-21)32-14-16-33(17-15-32)25-23-18-31-34(26(23)30-19-29-25)13-12-28-24(35)11-6-20-4-2-1-3-5-20/h7-10,18-20H,1-6,11-17H2,(H,28,35)
Standard InChI Key ZEFJXPXQDVODCG-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F
Canonical SMILES C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F

Introduction

Structural Elucidation and Molecular Characteristics

Core Scaffold and Substituent Analysis

The pyrazolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. This scaffold is frequently utilized in kinase inhibitor design due to its ability to engage in hydrogen bonding and π-π stacking interactions with ATP-binding pockets . At the 1-position of the pyrazolo[3,4-d]pyrimidine, an ethyl group bridges to a propanamide substituent bearing a cyclohexyl moiety. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and central nervous system (CNS) penetration .

The 4-position of the core is substituted with a 4-(4-fluorophenyl)piperazine group. Piperazine derivatives are prevalent in drug discovery for their conformational flexibility and ability to modulate serotonin and dopamine receptors . The para-fluorine atom on the phenyl ring is a common bioisostere, often employed to enhance metabolic stability and binding affinity .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₂₉H₃₄FN₇O
Molecular Weight539.63 g/mol
Topological Polar Surface~90 Ų (estimated)
LogP (Predicted)3.8–4.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH, pyrazole NH)
Hydrogen Bond Acceptors7 (amide O, pyrimidine N, piperazine)

Synthetic Pathways and Intermediate Analysis

Retrosynthetic Strategy

The synthesis of 3-cyclohexyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide likely involves three key intermediates:

  • Pyrazolo[3,4-d]pyrimidine Core: Constructed via cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid derivatives with nitriles or amidines .

  • 4-(4-Fluorophenyl)piperazine: Prepared by nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with piperazine, followed by reduction.

  • Cyclohexylpropanamide Side Chain: Synthesized through acyl chloride formation from 3-cyclohexylpropanoic acid and subsequent coupling with ethylenediamine.

Critical Reaction Steps

  • Intermediate 1: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes hydrolysis to the carboxylic acid, followed by cyclization with guanidine to form the pyrazolo[3,4-d]pyrimidine ring .

  • Intermediate 2: 1-(4-Fluorophenyl)piperazine is introduced via nucleophilic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine using Mitsunobu or Ullmann coupling conditions .

  • Final Assembly: The propanamide side chain is conjugated to the ethylenediamine linker via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound’s moderate LogP (3.8–4.2) suggests balanced lipophilicity, favoring both aqueous solubility (predicted ESOL solubility: ~0.1 mg/mL) and passive diffusion across biological membranes . The topological polar surface area (~90 Ų) indicates potential blood-brain barrier permeability, aligning with structural analogs used in CNS-targeted therapies .

Table 2: Predicted ADMET Properties

ParameterPrediction
CYP3A4 InhibitionLow (No significant interactions)
Plasma Protein Binding~95% (High)
Half-Life6–8 hours (estimated)
Bioavailability50–60% (Oral)

Hypothetical Pharmacological Applications

Serotonin Receptor Modulation

Piperazine derivatives are well-documented 5-HT₁A and 5-HT₂A receptor ligands . The fluorine atom’s electron-withdrawing effects may enhance binding affinity at serotonin receptors, positioning this compound as a candidate for neuropsychiatric disorder therapeutics.

Research Gaps and Future Directions

Despite its promising architecture, experimental data on this specific compound remain absent. Key priorities include:

  • Synthetic Validation: Reproducing the proposed synthesis and characterizing intermediates via NMR and HPLC-MS.

  • In Vitro Screening: Assessing kinase inhibition, receptor binding, and cytotoxicity profiles.

  • Formulation Studies: Optimizing solubility and stability for preclinical testing.

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